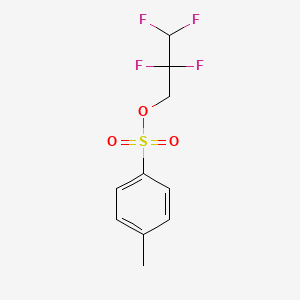

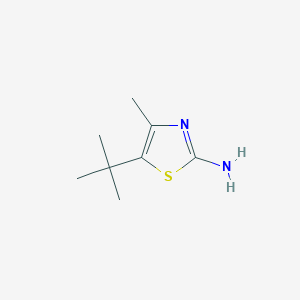

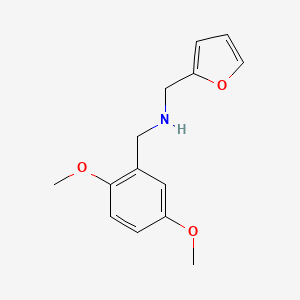

5-tert-Butyl-4-methyl-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-tert-Butyl-4-methyl-thiazol-2-ylamine is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, the research does cover various thiazole derivatives that offer insights into the chemical behavior and properties of thiazole compounds. These derivatives are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of a benzylidene-thiazol-2-amine with NaBH4 . Another example is the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine by reacting a thiazol-2-amine with 2,4-dichlorobenzaldehyde . These methods highlight the versatility of thiazole chemistry and the influence of substituents on the synthesis route.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular and solid-state structures of thiazole derivatives. For example, the crystal structure of a 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was elucidated, revealing its crystallization in the monoclinic system . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers formed through N—H∙∙∙N interactions . These studies demonstrate the importance of non-covalent interactions in the solid-state packing of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the thiazole ring. The reactivity of these compounds can be directed towards the synthesis of more complex molecules or the formation of specific structural motifs. For instance, the reaction of 4-(acridin-9-yl)-1-(tert-butyl)thiosemicarbazide with dimethyl acetylenedicarboxylate (DMAD) led to the formation of a compound with an acridine moiety . The reactivity patterns observed in these studies can provide insights into the design of new thiazole-based compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Bond lengths and angles can indicate strong interactions, such as those observed between the sulfonyl group and the thiadiazole ring in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . The crystal packing, hydrogen bonding, and π–π interactions also play a significant role in the physical properties of these compounds, as seen in the solid-state structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate . These properties are crucial for understanding the behavior of thiazole derivatives in different environments and for their potential applications.

Applications De Recherche Scientifique

-

Adsorption and Oxidation Combined Processes on Methyl tert-Butyl Ether Removal

- Application : This process is used for the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance .

- Method : The process combines adsorption and oxidation. Materials commonly used in the combined process include zeolite and activated carbon .

- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

-

Targeting Trypanothione Metabolism in Trypanosomatids

- Application : This research focuses on targeting trypanothione metabolism in trypanosomatids, which cause diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and different forms of leishmaniasis .

- Method : The key enzymes involved in trypanothione metabolism, trypanothione reductase and trypanothione synthetase, are studied as potential drug targets .

- Results : The study summarizes recent findings on molecules inhibiting these two essential enzymes for Trypanosoma and Leishmania viability .

-

Synthesis and Antitumor Evaluation of N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-Butyl)thiazol-2-amines

- Application : This research involves the synthesis of a series of novel compounds and their evaluation for antitumor activities against HeLa, A549, and MCF-7 cell lines .

- Method : The specific methods of synthesis and evaluation are not detailed in the available information .

- Results : The results or outcomes of this research are not provided in the available information .

-

Emergent Antibacterial Activity of N-(thiazol-2-yl)benzenesulfonamides

- Application : This research focuses on the emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine .

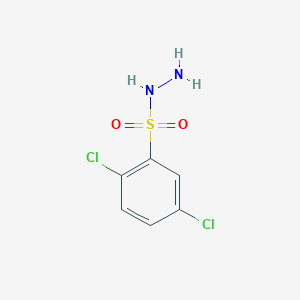

- Method : The researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

- Results : Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

-

Synthesis and Antitumor Evaluation of N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-Butyl)thiazol-2-amines

- Application : This research involves the synthesis of a series of novel compounds and their evaluation for antitumor activities against HeLa, A549, and MCF-7 cell lines .

- Method : The specific methods of synthesis and evaluation are not detailed in the available information .

- Results : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides

- Application : This research focuses on the emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine .

- Method : The researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

- Results : Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Propriétés

IUPAC Name |

5-tert-butyl-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDNODZFXIBEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360128 |

Source

|

| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

CAS RN |

45865-42-7 |

Source

|

| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)